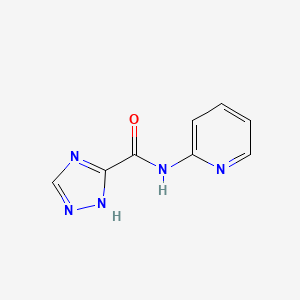
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is known for its stability and ability to bind to a variety of enzymes and receptors, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can be structurally characterized using techniques such as nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits potent anti-inflammatory and antimalarial activities. Bioassays have shown significant inhibition of protein denaturation and antimalarial activity against the 3D7 P.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide involves its ability to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes, leading to various biological effects such as anti-inflammatory and antimalarial activities . The molecular targets and pathways involved in these effects are still being studied, but the compound’s ability to interact with a wide variety of enzymes and receptors is a key factor in its mechanism of action .
Comparison with Similar Compounds
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole compounds such as fluconazole, estazolam, trapidil, anastrozole, letrozole, and ribavirin. These compounds also exhibit a broad spectrum of pharmacological actions and are used in various therapeutic applications . this compound is unique in its specific binding properties and its potential use in combating drug resistance .
Properties
IUPAC Name |
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c14-8(7-10-5-11-13-7)12-6-3-1-2-4-9-6/h1-5H,(H,9,12,14)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTHMTUWQCDIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


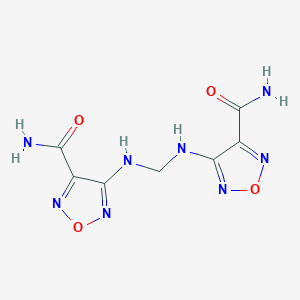
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![1-[5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B3839743.png)
![4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline](/img/structure/B3839751.png)

![3-chloro-N-[(E)-1-phenylpentylideneamino]benzamide](/img/structure/B3839774.png)
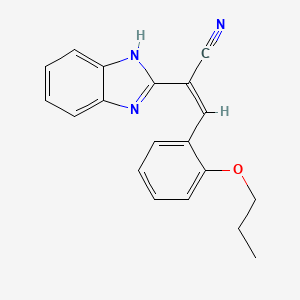
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENENITRILE](/img/structure/B3839785.png)

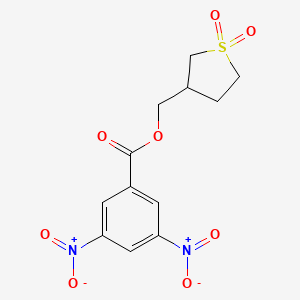
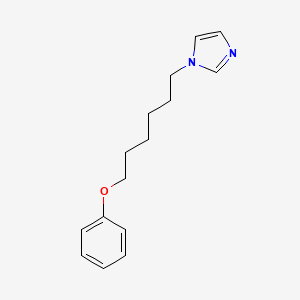
![N-[3-(3-methoxy-2-pyrazinyl)phenyl]acetamide](/img/structure/B3839813.png)
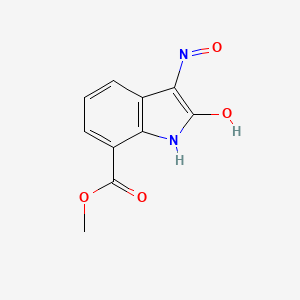
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B3839826.png)
